2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide
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Overview
Description
2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple isopropyl groups attached to a phenylformamidine core, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide typically involves the reaction of diisopropylamine with 2,6-bis(2,4,6-triisopropylphenyl)benzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a Lewis acid such as titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and polymers, contributing to the development of new technologies[][3].
Mechanism of Action
The mechanism of action of 2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer effects could involve the inhibition of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)benzamidine
- N,N’-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)urea
- N,N’-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)thiourea
Uniqueness
2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide stands out due to its unique structural features, such as the presence of multiple isopropyl groups and a phenylformamidine core.
Properties
Molecular Formula |
C43H64N2 |
---|---|
Molecular Weight |
609 g/mol |
IUPAC Name |
N,N//'-di(propan-2-yl)-2,6-bis[2,4,6-tri(propan-2-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C43H64N2/c1-24(2)32-20-36(26(5)6)40(37(21-32)27(7)8)34-18-17-19-35(42(34)43(44-30(13)14)45-31(15)16)41-38(28(9)10)22-33(25(3)4)23-39(41)29(11)12/h17-31H,1-16H3,(H,44,45) |
InChI Key |
VQTKDDDHXLDESG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
Origin of Product |
United States |
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